disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate
Description
This compound is a disodium salt featuring a steroidal cyclopenta[a]phenanthrene core modified with a sulfonatoethylamino side chain and a trihydroxyoxane (likely a carbohydrate derivative) linked via a carboxylate group. The sulfonate group enhances aqueous solubility, while the carbohydrate moiety may influence receptor binding or pharmacokinetics. Its synthesis likely involves functionalization of a steroidal backbone, as seen in lithocholic acid derivatives (e.g., compound 7 in ), followed by sulfonation and glycosylation steps .
Properties
Molecular Formula |
C32H51NNa2O11S |
|---|---|
Molecular Weight |
703.8 g/mol |
IUPAC Name |
disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C32H53NO11S.2Na/c1-17(4-9-24(34)33-14-15-45(40,41)42)21-7-8-22-20-6-5-18-16-19(10-12-31(18,2)23(20)11-13-32(21,22)3)43-30-27(37)25(35)26(36)28(44-30)29(38)39;;/h17-23,25-28,30,35-37H,4-16H2,1-3H3,(H,33,34)(H,38,39)(H,40,41,42);;/q;2*+1/p-2/t17-,18-,19-,20+,21-,22+,23?,25?,26+,27-,28+,30-,31+,32-;;/m1../s1 |
InChI Key |
YVWFGUWTFMXSRQ-VTOPOQEZSA-L |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CCC3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H](C([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C)C.[Na+].[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound involves multiple steps, each requiring precise conditions and reagents. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Industrial production methods often involve the use of advanced techniques such as chromatography and crystallization to ensure the purity and yield of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the molecule.
Scientific Research Applications
Disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate has numerous applications in scientific research. It is used in chemistry for studying reaction mechanisms and in biology for investigating cellular processes. In medicine, it is explored for its potential therapeutic effects, while in industry, it is utilized in the development of new materials and products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Cyclopenta[a]phenanthrene Cores
Physicochemical Properties
- Solubility: The target compound’s sulfonate and carbohydrate groups likely confer superior water solubility compared to non-sulfonated steroidal derivatives (e.g., compounds 7–9 in , which are methyl esters with melting points >100°C) .
- Stability : Sulfonate groups resist hydrolysis better than esters (e.g., compound 3 in ), which may degrade under basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
